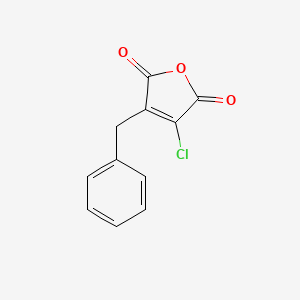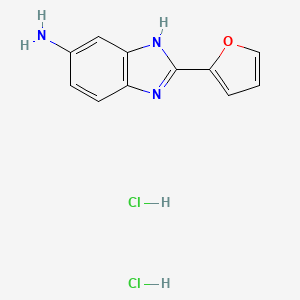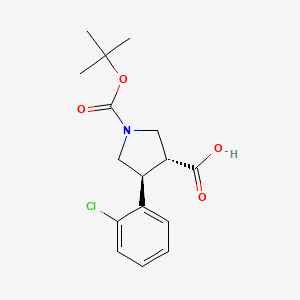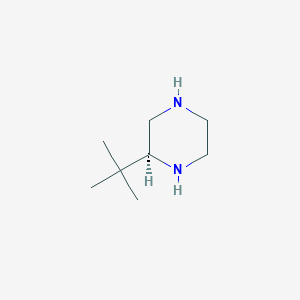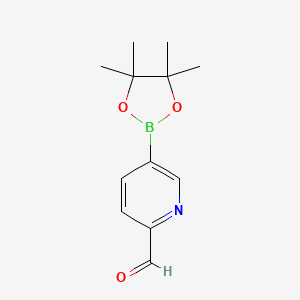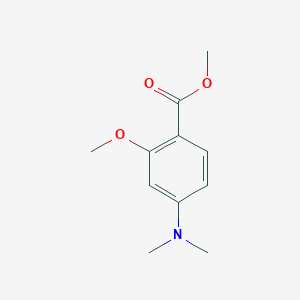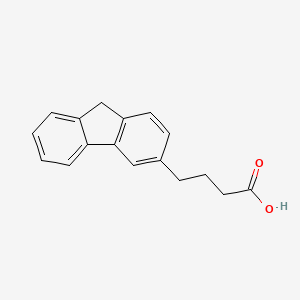
4-(9H-fluoren-3-yl)butanoic acid
Overview
Description
4-(9H-fluoren-3-yl)butanoic acid is an organic compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol This compound features a fluorenyl group attached to a butanoic acid moiety, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9H-fluoren-3-yl)butanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for forming carbon-carbon bonds . The general procedure involves the reaction of a fluorenyl boronic acid derivative with a butanoic acid halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents and reaction conditions can be optimized to improve yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(9H-fluoren-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the fluorenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Products may include fluorenyl alcohols or aldehydes.
Substitution: Products may include halogenated or nitrated fluorenyl derivatives.
Scientific Research Applications
4-(9H-fluoren-3-yl)butanoic acid has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Drug Development: Its unique structure allows for potential use in developing pharmaceuticals.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-3-yl)butanoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In drug development, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes. detailed studies on its specific mechanisms in biological systems are limited.
Comparison with Similar Compounds
- Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclohexylbutanoic acid
Comparison: 4-(9H-fluoren-3-yl)butanoic acid is unique due to its specific fluorenyl and butanoic acid combination Similar compounds may have different functional groups or substituents, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
4-(9H-fluoren-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17(19)7-3-4-12-8-9-14-11-13-5-1-2-6-15(13)16(14)10-12/h1-2,5-6,8-10H,3-4,7,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMADNJOXXYWVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CCCC(=O)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
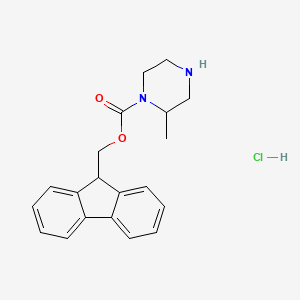
![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)

